methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
Methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyrrolopyridine core structure, which is a fused ring system consisting of a pyrrole ring and a pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 5-chloro-1H-pyrrolo[3,2-b]pyridine and methyl chloroformate.
Reaction Conditions: The reaction involves the chlorination of the pyrrolopyridine core followed by esterification. The chlorination step is usually carried out using a chlorinating agent like thionyl chloride (SOCl₂) under controlled temperature conditions. The esterification step involves the reaction of the chlorinated intermediate with methyl chloroformate in the presence of a base such as triethylamine (Et₃N) at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions involve the replacement of the chlorine atom on the pyrrolopyridine core with other functional groups. Common reagents for substitution reactions include nucleophiles like sodium azide (NaN₃) or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, aqueous conditions.
Reduction: LiAlH₄, H₂, Pd/C catalyst.
Substitution: NaN₃, alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, alkylated derivatives.
Scientific Research Applications
Chemistry: Methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activity, including its role as a ligand for various receptors and enzymes. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs targeting specific diseases. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor or activator of certain molecular targets, such as enzymes or receptors. The exact molecular pathways involved would vary based on the biological context and the specific interactions with cellular components.
Comparison with Similar Compounds
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Uniqueness: Methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyrrolopyridine core, which influences its reactivity and potential applications. The presence of the methyl group at the 1-position and the chloro group at the 5-position provides distinct chemical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 5-chloro-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-13-7-3-4-9(11)12-6(7)5-8(13)10(14)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLIYRRJJRJIPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)OC)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-26-1 | |
Record name | methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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